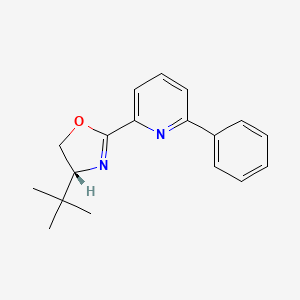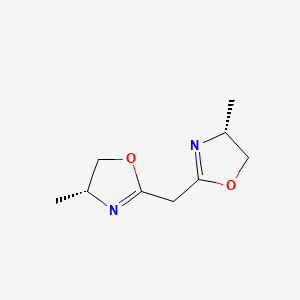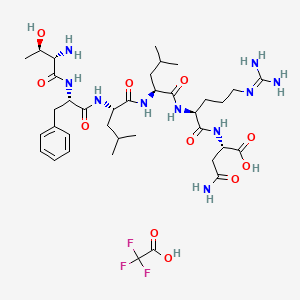
GSK-3beta inhibitor 3
Vue d'ensemble
Description
Glycogen synthase kinase-3 beta inhibitor 3 is a compound that inhibits the activity of glycogen synthase kinase-3 beta, a serine/threonine protein kinase. Glycogen synthase kinase-3 beta plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and regulation of gene expression. Inhibition of glycogen synthase kinase-3 beta has been explored for therapeutic applications in diseases such as cancer, Alzheimer’s disease, and diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of benzimidazole as the core structure, which is then modified with various functional groups to achieve the desired inhibitory activity .
Industrial Production Methods
Industrial production of glycogen synthase kinase-3 beta inhibitor 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Glycogen synthase kinase-3 beta inhibitor 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Glycogen synthase kinase-3 beta inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of glycogen synthase kinase-3 beta in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of glycogen synthase kinase-3 beta and its role in cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta
Mécanisme D'action
Glycogen synthase kinase-3 beta inhibitor 3 exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and the regulation of glycogen metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to glycogen synthase kinase-3 beta inhibitor 3 include:
Lithium chloride: A well-known inhibitor of glycogen synthase kinase-3 beta.
SB-216763: A selective inhibitor of glycogen synthase kinase-3 beta.
CHIR-99021: A potent and selective inhibitor of glycogen synthase kinase-3 beta
Uniqueness
Glycogen synthase kinase-3 beta inhibitor 3 is unique due to its specific chemical structure and functional groups, which confer high selectivity and potency in inhibiting glycogen synthase kinase-3 beta. This uniqueness makes it a valuable tool in scientific research and therapeutic development .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-5-prop-2-enoyl-2,3-dihydro-1,5-benzothiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2S/c1-2-17(21)20-14-5-3-4-6-15(14)23-16(11-18(20)22)12-7-9-13(19)10-8-12/h2-10,16H,1,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUQPBPAHPCBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1C(=O)CC(SC2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


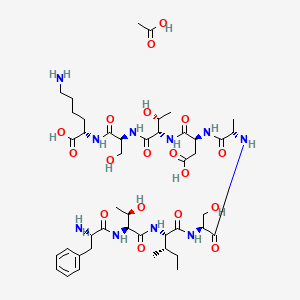
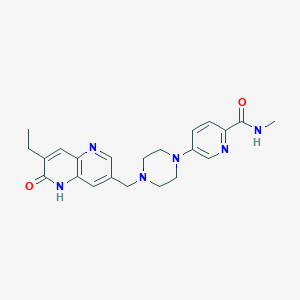
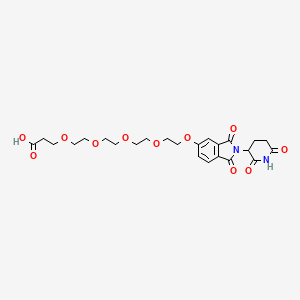
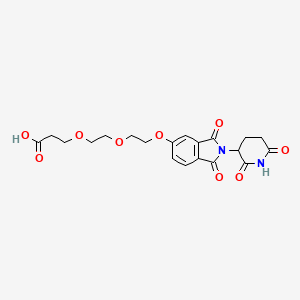
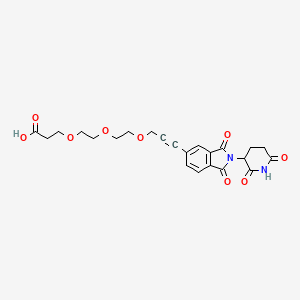
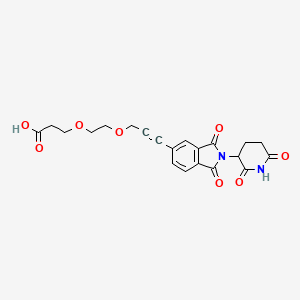
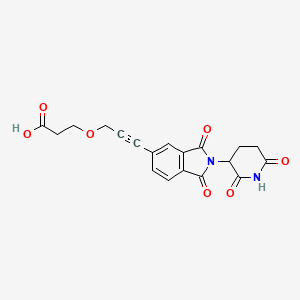
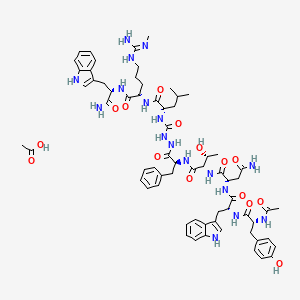
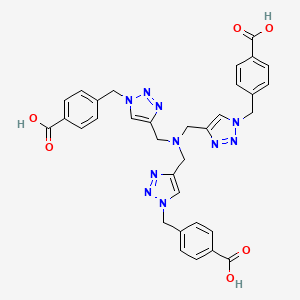
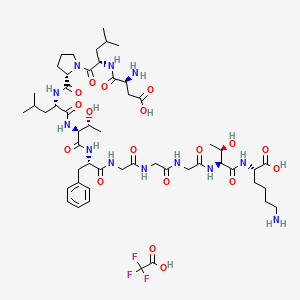
![sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate](/img/structure/B8180614.png)
